Tert-butyl 4-methoxybenzoate CAS number and properties
Tert-butyl 4-methoxybenzoate CAS number and properties
An In-depth Technical Guide to Tert-butyl 4-methoxybenzoate
Abstract
Tert-butyl 4-methoxybenzoate, identified by CAS Number 833-79-4, is a valuable intermediate in organic synthesis, particularly within the fields of medicinal chemistry and materials science.[1] As a derivative of 4-methoxybenzoic acid (p-anisic acid), it incorporates a tert-butyl ester functional group, which serves as a robust protecting group for the carboxylic acid. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols with mechanistic insights, key applications in research and development, and essential safety and handling information. This document is intended for researchers, chemists, and professionals in drug development who utilize advanced chemical intermediates.
Core Properties and Identification
Tert-butyl 4-methoxybenzoate is a benzoate ester characterized by a methoxy substituent at the para position of the benzene ring and a tert-butyl group forming the ester. These structural features dictate its physical properties and chemical reactivity.
Physicochemical Data
The key quantitative data for tert-butyl 4-methoxybenzoate are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 833-79-4 | [1] |
| Molecular Formula | C12H16O3 | [1] |
| Molecular Weight | 208.25 g/mol | [1] |
| IUPAC Name | tert-butyl 4-methoxybenzoate | [1] |
| Appearance | Colorless liquid | [2] |
| XLogP3 | 3.3 | [1] |
Chemical Identifiers
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SMILES: CC(C)(C)OC(=O)C1=CC=C(C=C1)OC[1]
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InChI: InChI=1S/C12H16O3/c1-12(2,3)15-11(13)9-5-7-10(14-4)8-6-9/h5-8H,1-4H3[1]
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InChIKey: VGNDQTDDMDZSAK-UHFFFAOYSA-N[1]
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Synonyms: 4-methoxy-benzoic acid tert-butyl ester, t-butyl-4-methoxybenzoate[1]
Synthesis and Mechanistic Insights
The synthesis of tert-butyl esters, such as tert-butyl 4-methoxybenzoate, often requires conditions that avoid the strongly acidic environments typically used for esterification, due to the propensity of the tert-butyl cation to undergo elimination. A highly effective and common laboratory-scale method is the transesterification of a more common ester (e.g., methyl or ethyl ester) using a strong, non-nucleophilic base.
Synthetic Protocol: Transesterification via Sodium Tert-butoxide
This protocol describes the synthesis from a precursor ester, such as methyl 4-methoxybenzoate, using sodium tert-butoxide. The choice of a strong base like NaOtBu is critical; it is sufficiently basic to deprotonate tert-butanol (formed in situ or present as an impurity), driving the equilibrium towards the desired product without acting as a competing nucleophile. Toluene is an excellent solvent choice due to its relatively high boiling point and its inability to participate in the reaction.
Experimental Protocol:
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Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add dry toluene (5 mL per 1 mmol of starting ester).
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Reagent Addition: Add sodium tert-butoxide (NaOtBu) (2.5 equivalents) to the stirred solvent.
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Substrate Addition: Add the starting ester (e.g., methyl 4-methoxybenzoate) (1.0 equivalent) to the suspension.
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Reaction: Allow the mixture to stir at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Quenching: Upon completion, carefully quench the reaction by adding a 5% aqueous HCl solution to neutralize the excess base.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 10 mL).
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Workup: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate eluent system, to yield the pure tert-butyl 4-methoxybenzoate.[2]
Caption: Synthesis workflow for tert-butyl 4-methoxybenzoate.
Chemical Reactivity and Applications in Drug Development
The primary utility of the tert-butyl ester group in tert-butyl 4-methoxybenzoate is its function as a protecting group for the carboxylic acid. This functionality is crucial in multi-step syntheses where the carboxylic acid might interfere with subsequent reactions.
The Tert-butyl Ester as a Protecting Group
The tert-butyl group provides significant steric hindrance, which protects the carbonyl from nucleophilic attack under basic or neutral conditions. However, it is readily cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) via a mechanism that involves the formation of a stable tert-butyl cation.[3] This orthogonality makes it an ideal protecting group in syntheses where other functional groups might be sensitive to the conditions required to remove other types of esters (e.g., saponification for methyl or ethyl esters).
In drug development, the introduction of a tert-butyl group can also enhance a molecule's lipophilicity, which may improve its pharmacokinetic profile by increasing its ability to cross cell membranes. The 4-methoxybenzoate scaffold itself is a common structural motif in biologically active compounds.[4]
Caption: The logic of a tert-butyl ester protecting group strategy.
Role as a Synthetic Intermediate
Tert-butyl 4-methoxybenzoate serves as a key building block for more complex molecules. For instance, derivatives of 4-(tert-butyl)-3-methoxybenzoic acid have been synthesized and evaluated for their potential as anti-cancer agents, highlighting the relevance of this structural class in pharmaceutical research.[5] The ability to selectively deprotect the tert-butyl ester allows for the carboxylic acid to be converted into other functional groups, such as amides or other esters, which is a cornerstone of modern medicinal chemistry.
Spectroscopic Characterization
The identity and purity of tert-butyl 4-methoxybenzoate are confirmed using standard spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is highly characteristic. It will show a sharp singlet for the nine equivalent protons of the tert-butyl group at approximately 1.58 ppm. The three protons of the methoxy group will appear as a singlet around 3.84 ppm. The aromatic protons will appear as two doublets in the range of 6.84-7.95 ppm, characteristic of a 1,4-disubstituted benzene ring.[2]
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¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group around 80.6 ppm and the methyl carbons at 28.4 ppm. The methoxy carbon appears at approximately 55.5 ppm. The aromatic carbons and the carbonyl carbon will appear further downfield, with the carbonyl signal typically around 165.7 ppm.[2]
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretch of the ester at approximately 1710-1730 cm⁻¹. Strong C-O stretching bands will also be visible in the 1100-1300 cm⁻¹ region.
Safety and Handling
While specific hazard data for tert-butyl 4-methoxybenzoate is limited, general precautions for handling similar chemical reagents should be strictly followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.[6][7]
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Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.
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Hazards: While not extensively classified, related compounds like tert-butyl benzoates can be harmful if inhaled and may cause skin irritation. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
Tert-butyl 4-methoxybenzoate is a synthetically versatile compound whose value lies primarily in the protective nature of its tert-butyl ester group. Its straightforward synthesis and predictable reactivity make it an important intermediate for researchers in organic chemistry and drug discovery. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.
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